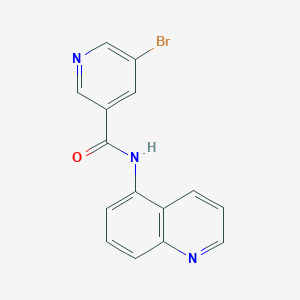
5-bromo-N-(quinolin-5-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(quinolin-5-yl)nicotinamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound contains a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a nicotinamide group, which is a form of vitamin B3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(quinolin-5-yl)nicotinamide typically involves the coupling of 5-bromo-nicotinic acid with quinoline-5-amine. This reaction can be carried out using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually performed in a solvent such as dichloromethane or DMF (dimethylformamide) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more sustainable.
化学反应分析
Bromination of Nicotinamide
The introduction of a bromine atom at the 5-position of nicotinamide is a critical step. This is typically achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in acidic conditions (e.g., H₂SO₄) . The reaction exploits the electron-deficient pyridine ring of nicotinamide, directing bromine substitution to the para position relative to the carboxamide group.
Reaction Conditions :
-
Reagent : NBS or Br₂
-
Solvent : Acetic acid or dichloromethane
Quinolin-5-yl Substituent Formation
The quinolin-5-yl group can be synthesized via methods such as the Betti reaction or Skraup synthesis , depending on the substitution pattern. For substituted quinolines, a two-step process may involve:
-
Condensation : Reaction of aniline derivatives with ketones (e.g., cyclohexanone) under acidic conditions.
-
Cyclization : Heating with sulfuric acid or phosphorus oxychloride to form the quinoline ring .
Example :
Betti Reaction :
Quinolin-5-ylamine derivatives can be formed by reacting 8-hydroxyquinoline with aldehydes and secondary amines (e.g., pyrrolidine) in ethanol .
Amide Coupling
The final step involves coupling bromonicotinamide with the quinolin-5-yl amine. This is typically facilitated by carbodiimide-based coupling agents (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) to activate the carboxylic acid group .
Reaction Conditions :
Functional Group Reactivity
-
Bromine Substitution : The bromine atom on nicotinamide may undergo nucleophilic substitution or elimination reactions under basic conditions.
-
Quinoline Moiety : The quinoline ring is prone to electrophilic substitution at positions 3, 5, and 8 due to aromatic π-electron density .
Stability and Solubility
-
Thermal Stability : Nicotinamide derivatives are generally stable under standard reaction conditions.
-
Solubility : The quinolin-5-yl group may reduce aqueous solubility, necessitating cosolvents (e.g., DMSO) for biological assays .
Table 1: Comparative IC₅₀ Values of Nicotinamide-Quinoline Derivatives
| Compound | MIA PaCa-2 (IC₅₀, μM) | Panc-1 (IC₅₀, μM) | BxPC-3 (IC₅₀, μM) |
|---|---|---|---|
| QN519 | 0.5 ± 0.18 | 1.8 ± 0.35 | 9.4 ± 0.51 |
| QN523 | 0.11 ± 0.03 | 0.5 ± 0.07 | 3.3 ± 0.26 |
| Gemcitabine | 0.11 ± 0.07 | 0.20 ± 0.10 | 0.05 ± 0.02 |
Source : Adapted from lead optimization studies of QN-series compounds .
Table 2: Key Reaction Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination | NBS, AcOH, 25°C | ~70–85 | |
| Quinolin Synthesis | Betti reaction (aldehyde + pyrrolidine) | ~20–30 | |
| Amide Coupling | HBTU/DIPEA, DMF, RT | ~60–90 |
Mechanistic Insights
The compound’s biological activity (e.g., anticancer effects) likely stems from interactions with stress response pathways (e.g., HSPA5, DDIT3) and autophagy-related genes (e.g., WIPI1, MAP1LC3B) . Structural modifications, such as bromination or quinoline substitution, influence potency and selectivity, as seen in QN523’s improved IC₅₀ over QN519 .
科学研究应用
5-bromo-N-(quinolin-5-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as dyes and catalysts.
作用机制
The mechanism of action of 5-bromo-N-(quinolin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with various biological activities.
Nicotinamide: A form of vitamin B3 with antioxidant and anti-inflammatory properties.
5-bromoquinoline: A brominated quinoline derivative with potential antimicrobial activity.
Uniqueness
5-bromo-N-(quinolin-5-yl)nicotinamide is unique due to its combined structure of quinoline and nicotinamide, which may confer synergistic biological activities. The presence of the bromine atom allows for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C15H10BrN3O |
|---|---|
分子量 |
328.16 g/mol |
IUPAC 名称 |
5-bromo-N-quinolin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H10BrN3O/c16-11-7-10(8-17-9-11)15(20)19-14-5-1-4-13-12(14)3-2-6-18-13/h1-9H,(H,19,20) |
InChI 键 |
ZTBJALBPMMDLSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=CN=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















